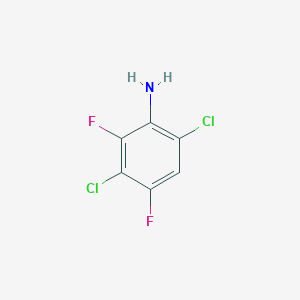![molecular formula C14H8ClF3O B3110563 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride CAS No. 180340-74-3](/img/structure/B3110563.png)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride
概要
説明
4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride is an organic compound that contains a trifluoromethyl group attached to a biphenyl ring. The carbonyl chloride functional group indicates the presence of a carbonyl (C=O) group bonded to a chlorine atom. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
Several synthetic methods exist for introducing trifluoromethyl groups into organic compounds. Notably, trifluoromethyltrimethylsilane (TMSCF3) has been widely used as a nucleophilic trifluoromethylating agent. Activation of TMSCF3 by fluoride allows nucleophilic trifluoromethylation of carbonyl compounds, including ketones and aldehydes . Other reagents, such as sodium trifluoroacetate, have also been employed for trifluoromethylation reactions .
Molecular Structure Analysis
The molecular formula of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride is C14H8ClF3O. Its molecular weight is approximately 288.66 g/mol. The compound consists of a biphenyl core with a trifluoromethyl group attached at the 4’ position and a carbonyl chloride group at the 2 position .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including electrophilic and nucleophilic trifluoromethylation. It may undergo coupling reactions with aryl halides or functionalization via C-H activation. The specific reactions would depend on the reaction conditions and the functional groups present in the molecule .
科学的研究の応用
Synthesis and Characterization in Chemistry
One of the primary applications of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride is in the synthesis and characterization of new chemical compounds. Karipcin and Arabali (2006) explored the synthesis of ketooximes and their complexes, starting from the reaction of chloroacetyl chloride with biphenyl in the presence of aluminum chloride. This process led to the creation of 4-biphenylhydroximoyl chloride, an intermediate that was further reacted with various amines, forming ketooximes (Karipcin & Arabali, 2006).
Crystal Structure Analysis
Yu et al. (2004) conducted a study on the crystal structure of 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole. They utilized X-ray crystallography to determine the compound's crystallization in the monoclinic space group. This research highlights the application of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride in understanding molecular structures and interactions (Yu et al., 2004).
作用機序
Target of Action
Compounds with a trifluoromethyl group are often used in pharmaceutical and agrochemical industries . They are known to interact with various biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
The trifluoromethyl group is known to participate in various organic reactions that introduce a trifluoromethyl group into an organic compound . This can adjust the steric and electronic properties of a lead compound, or protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways .
Pharmacokinetics
A molecule with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate .
Result of Action
The introduction of a trifluoromethyl group into an organic compound can significantly alter its biological activity .
特性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-13(19)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDVBQMLLPCXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


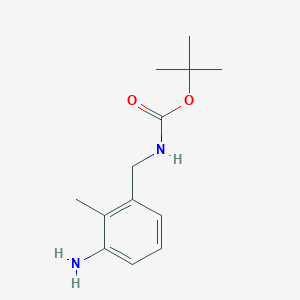
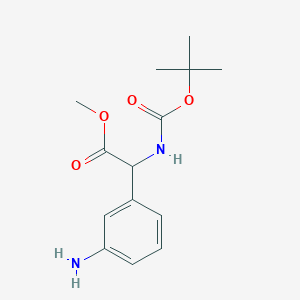
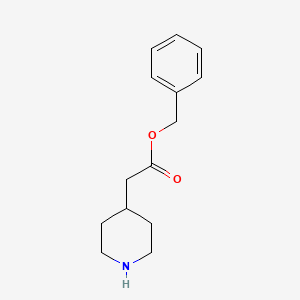
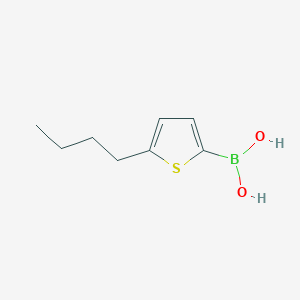



![5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B3110542.png)
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B3110544.png)
![methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate](/img/structure/B3110558.png)
![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)

